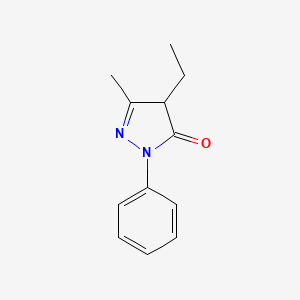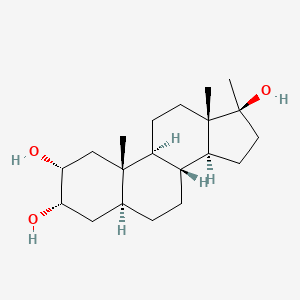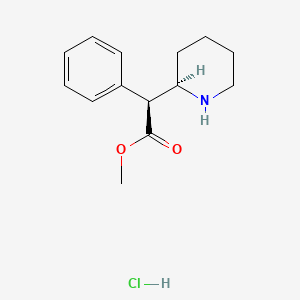
D-erythro-Methylphenidate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-erythro-Methylphenidate Hydrochloride: is a psychostimulant compound primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in enhancing focus and reducing impulsivity and hyperactivity in individuals with ADHD .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Methylphenidate Hydrochloride involves several steps, starting from the basic raw materialsThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as octanesulfonic acid sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: D-erythro-Methylphenidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its efficacy or reducing side effects.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different pharmacological profiles
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .
科学的研究の応用
D-erythro-Methylphenidate Hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of D-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets include the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are critical for the compound’s therapeutic effects .
類似化合物との比較
D-threo-Methylphenidate: Another enantiomer of methylphenidate with similar pharmacological properties but different potency and duration of action.
Dexmethylphenidate: A more potent form of methylphenidate used in lower doses for similar therapeutic effects.
Ethylphenidate: A derivative with a slightly different chemical structure, affecting its pharmacokinetics and pharmacodynamics.
Uniqueness: D-erythro-Methylphenidate Hydrochloride is unique due to its specific enantiomeric form, which influences its binding affinity and selectivity for neurotransmitter transporters. This results in distinct pharmacological effects compared to other methylphenidate derivatives .
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m1./s1 |
InChIキー |
JUMYIBMBTDDLNG-KZCZEQIWSA-N |
異性体SMILES |
COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |
正規SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
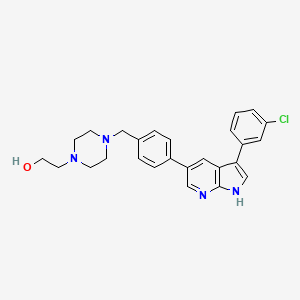
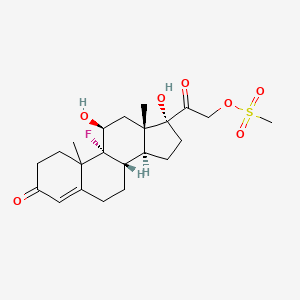
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
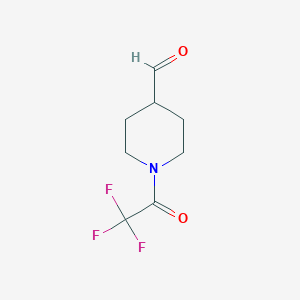

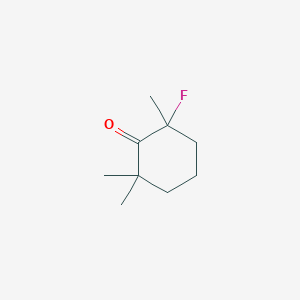
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)


